(2Z)-3-bromoprop-2-ene-1-thiol

Catalog No.
S14019288
CAS No.
M.F
C3H5BrS
M. Wt
153.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-3-bromoprop-2-ene-1-thiol

Product Name

(2Z)-3-bromoprop-2-ene-1-thiol

IUPAC Name

(Z)-3-bromoprop-2-ene-1-thiol

Molecular Formula

C3H5BrS

Molecular Weight

153.04 g/mol

InChI

InChI=1S/C3H5BrS/c4-2-1-3-5/h1-2,5H,3H2/b2-1-

InChI Key

GGQUOESKWZAONO-UPHRSURJSA-N

Canonical SMILES

C(C=CBr)S

Isomeric SMILES

C(/C=C\Br)S

(2Z)-3-bromoprop-2-ene-1-thiol, also known as 3-bromoprop-2-ene-1-thiol, is an organosulfur compound characterized by the presence of a bromine atom and a thiol group. Its molecular formula is C3H5BrSC_3H_5BrS, indicating it consists of three carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom. The compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and potential applications in organic synthesis.

Typical of alkenes and thiols. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in creating more complex molecules. For instance, it can react with amines or other nucleophiles under basic conditions to form new compounds .
  • Addition Reactions: The double bond in the compound allows for electrophilic addition reactions. For example, it can react with acids or halogens to yield products such as bromoalkanes or thioethers .
  • Oxidation Reactions: Thiols can be oxidized to disulfides or sulfonic acids, which may be relevant in synthetic pathways or biological systems .

Several methods exist for synthesizing (2Z)-3-bromoprop-2-ene-1-thiol:

  • Alkylation of Thiols: One common approach involves the alkylation of thiols with 3-bromopropene under basic conditions. This method allows for the introduction of the thiol group onto the propene framework effectively.
  • Electrophilic Addition: Another method involves the electrophilic addition of hydrogen sulfide to 3-bromopropene, resulting in the formation of (2Z)-3-bromoprop-2-ene-1-thiol .
  • Functionalization of Alkenes: Additionally, functionalization techniques that involve the use of transition metal catalysts can facilitate the conversion of simpler alkenes into more complex thiols, including this compound .

(2Z)-3-bromoprop-2-ene-1-thiol has potential applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for producing sulfur-containing compounds.
  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new therapeutic agents, particularly those targeting oxidative stress-related diseases.
  • Agricultural Chemicals: Compounds with similar structures have been investigated for their efficacy as fungicides or pesticides .

Interaction studies involving (2Z)-3-bromoprop-2-ene-1-thiol focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: Studies have shown that this compound readily reacts with various nucleophiles, indicating its potential utility in synthesizing more complex molecules through nucleophilic substitution reactions .
  • Biological Interactions: While specific studies on its interactions within biological systems are sparse, compounds with thiol groups often interact with metal ions and proteins, influencing enzymatic activities and cellular functions .

Several compounds are structurally or functionally similar to (2Z)-3-bromoprop-2-ene-1-thiol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-BromopropeneContains a double bond and bromineLacks the thiol group; primarily used in polymerization reactions.
PropanethiolSimple thiol without halogenMore straightforward reactivity; lacks unsaturation.
3-ChloropropeneSimilar structure but contains chlorine insteadDifferent halogen affects reactivity and stability.
2-MethylpropaneSaturated hydrocarbonNo functional groups; serves as a non-reactive baseline for comparison.

(2Z)-3-bromoprop-2-ene-1-thiol's unique combination of a bromine atom and a thiol group makes it particularly interesting for applications requiring both reactivity and biological activity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.92953 g/mol

Monoisotopic Mass

151.92953 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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